molecular formula C14H15N3OS B2416261 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920158-95-8

1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2416261
CAS No.: 920158-95-8
M. Wt: 273.35
InChI Key: OKSPVORWYCLZAX-UHFFFAOYSA-N
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Description

1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Yehia, Polborn, & Müller (2002) describes a novel one-pot access to pyridines and tetrahydroquinolines, highlighting the versatile applications of pyridine derivatives in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

  • Desai et al. (2020) synthesized a series of 4-thiazolidinone derivatives containing pyridine and quinazoline moieties, evaluating their antimicrobial activities. This study emphasizes the broad spectrum of inhibitory activity against various bacterial and fungal strains, demonstrating the potential for pharmaceutical applications (Desai et al., 2020).

  • Melzig, Metzger, & Knochel (2010) discussed the Ni-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles with organozinc reagents. This process includes pyridines, isoquinolines, and quinazolines, showcasing a method for functionalizing these molecules at room temperature (Melzig, Metzger, & Knochel, 2010).

Applications in Medicinal Chemistry and Material Science

  • Makhaeva et al. (2017) explored the synthesis of new N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, assessing their anticholinesterase and antiradical activity. This research points to the potential use of these compounds in treating neurodegenerative diseases (Makhaeva et al., 2017).

  • Salem et al. (2015) focused on the antioxidant activity of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, indicating their potential as therapeutic agents due to their significant antioxidant properties (Salem et al., 2015).

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14-16-13(19)11-3-1-2-4-12(11)17(14)9-10-5-7-15-8-6-10/h5-8H,1-4,9H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSPVORWYCLZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.